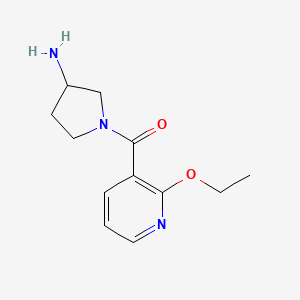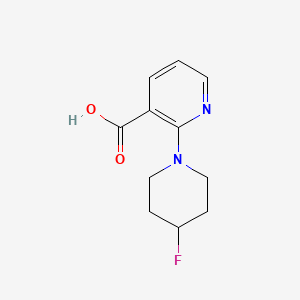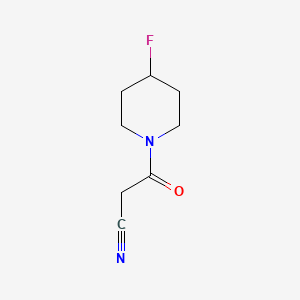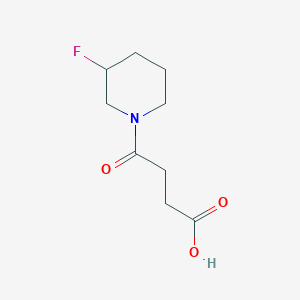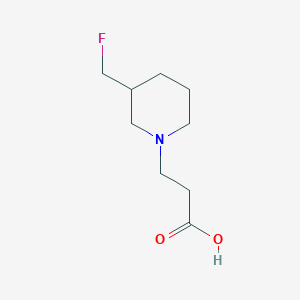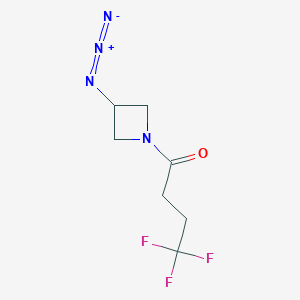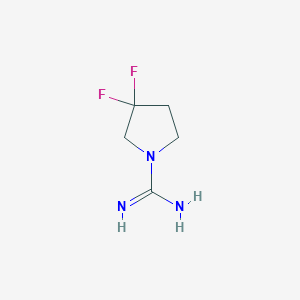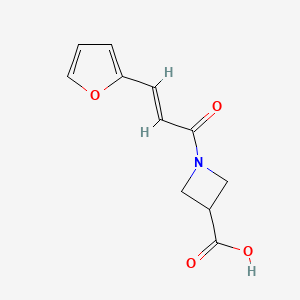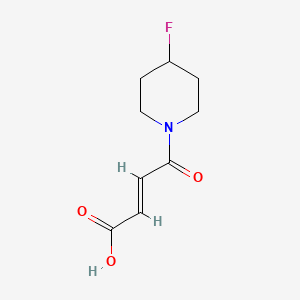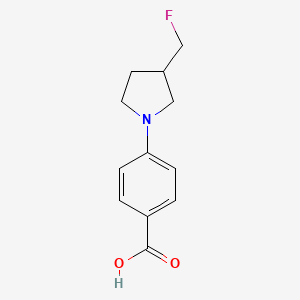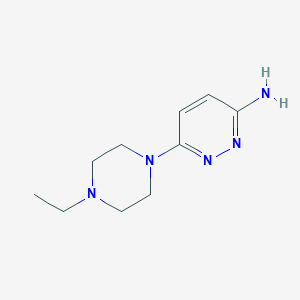
6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine
Übersicht
Beschreibung
“6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which is a known compound .
Synthesis Analysis
The synthesis of pyridazine compounds, such as “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, involves several methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves the copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones . These methods provide a variety of pyridazines with good yields, high functional group tolerance, and remarkable regioselectivity .Molecular Structure Analysis
The molecular structure of “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” can be inferred from its molecular formula, C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which has a molecular weight of 193.25 .Wissenschaftliche Forschungsanwendungen
1. Crystallography
- Methods : The crystal structure was determined using X-ray diffraction. The crystal was a yellow block with dimensions 0.15 × 0.13 × 0.10 mm. The data was collected using Cu K α radiation (1.54178 Å). The crystal structure was solved using the programs CrysAlis PRO and SHELX .
- Results : The crystal structure was determined to be triclinic, with cell parameters a = 6.5011 (2) Å, b = 11.2794 (4) Å, c = 14.0796 (6) Å, α = 110.246 (4)°, β = 97.236 (3)°, γ = 98.335 (2)°, V = 941.01 (6) Å3 .
2. Anticholinesterase Inhibitors
- Methods : The compound is used to synthesize 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I), which has shown significant acetyl cholinesterase inhibitor activity .
- Results : The synthesized compound was found to be 100 times more selective for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
3. Antidepressant
- Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been shown to exhibit antidepressant activity .
- Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their antidepressant activity .
- Results : The synthesized compounds have shown significant antidepressant activity .
4. Vasodilation
- Application : Certain derivatives of “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” have been used as vasodilators .
- Methods : The compound is used in the synthesis of amide derivatives of 6-(4-carboxymethyl-oxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which exhibit vasodilator action .
- Results : The synthesized compounds have shown significant vasodilatory effects .
5. Agrochemicals
- Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been used as agrochemicals .
- Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their agrochemical activity .
- Results : The synthesized compounds have shown significant agrochemical activity .
6. Antipyretic
- Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been shown to possess antipyretic (fever-reducing) properties .
- Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their antipyretic activity .
- Results : The synthesized compounds have shown significant antipyretic activity .
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWCTRVNWNXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



